REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([CH2:12][S:13]C(=N)N)[N:11]=[C:5]2[CH:4]=1.[OH-].[Na+]>O>[CH3:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([CH2:12][SH:13])[N:11]=[C:5]2[CH:4]=1 |f:0.1,2.3|
|
Name
|
S-(7-methylimidazo[1,2-a]pyridin-2-ylmethyl)isothiourea hydrochloride
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=2N(C=C1)C=C(N2)CSC(N)=N
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2N(C=C1)C=C(N2)CS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |